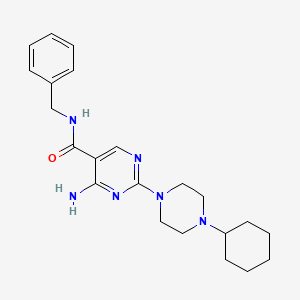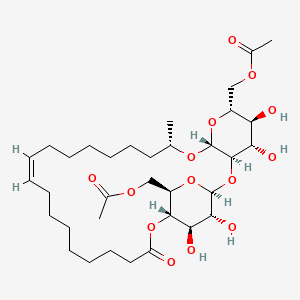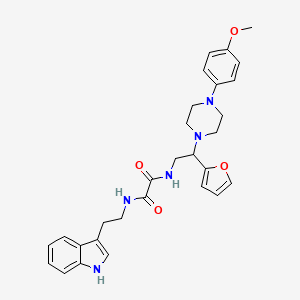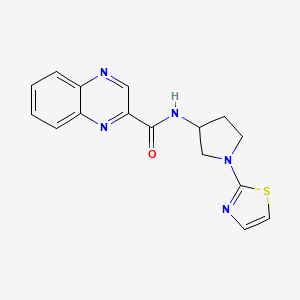![molecular formula C17H17N5O2 B2677753 (1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034473-21-5](/img/structure/B2677753.png)
(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Molecular Structure Analysis
The benzo[d]imidazole moiety is a five-membered heterocyclic ring fused with a benzene ring . It contains three carbon, two nitrogen, and four hydrogen atoms . The pyrazin-2-yloxy and piperidin-1-yl groups are likely attached at specific positions on the benzo[d]imidazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Benzo[d]imidazole derivatives are typically solid and highly soluble in polar solvents . The presence of the pyrazin-2-yloxy and piperidin-1-yl groups could further influence its solubility, melting point, and other properties.Applications De Recherche Scientifique
Synthesis and Structural Analysis
A significant application of this compound is in the synthesis of novel heterocyclic compounds with potential biological activities. For example, the synthesis of derivatives such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones has been explored. These compounds have been evaluated for their antioxidant and antimicrobial activities, revealing that some derivatives possess high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The synthesis process often involves the reaction of specific carbohydrazides with various aldehydes, highlighting the compound's role in generating new chemical entities with potential pharmacological applications (Bassyouni et al., 2012).
Antimicrobial and Antitumor Activity
The synthesized derivatives of this compound have been tested for their antimicrobial properties, showing significant activity against various pathogens. This reflects the potential of these compounds in developing new antimicrobial agents. Moreover, the evaluation of antitumor activity, particularly through the synthesis of conjugates as tubulin polymerization inhibitors, indicates their potential application in cancer therapy. Compounds have shown considerable cytotoxicity against human cancer cell lines, such as prostate, lung, cervical, and breast cancer cells, suggesting a promising avenue for the development of new cancer treatments (Mullagiri et al., 2018).
Molecular Interaction Studies
Research on molecular interactions, especially concerning the CB1 cannabinoid receptor, provides insights into the medicinal chemistry applications of the compound. Studies have revealed the conformational analysis and molecular docking of derivatives, contributing to the understanding of receptor-ligand interactions and the development of selective antagonists for therapeutic purposes (Shim et al., 2002).
Orientations Futures
The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzo[d]imidazole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(12-3-4-14-15(8-12)21-11-20-14)22-7-1-2-13(10-22)24-16-9-18-5-6-19-16/h3-6,8-9,11,13H,1-2,7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQWSCVURSRTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)





![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)